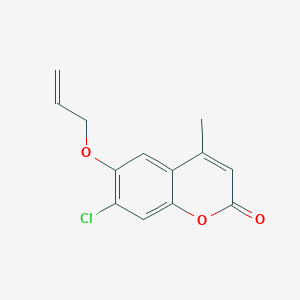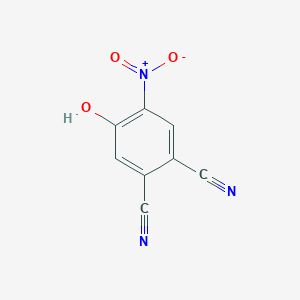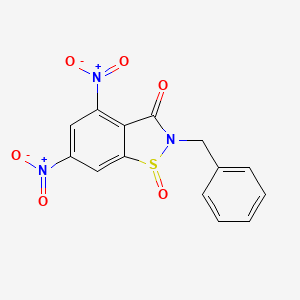![molecular formula C17H20BrNO2S B11090680 3-[(6-Bromo-3-butyl-2-methylquinolin-4-yl)sulfanyl]propanoic acid](/img/structure/B11090680.png)
3-[(6-Bromo-3-butyl-2-methylquinolin-4-yl)sulfanyl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(6-Bromo-3-butyl-2-methylquinolin-4-yl)sulfanyl]propanoic acid is a complex organic compound featuring a quinoline core substituted with bromine, butyl, and methyl groups, along with a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(6-Bromo-3-butyl-2-methylquinolin-4-yl)sulfanyl]propanoic acid typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Alkylation: The butyl group can be introduced via Friedel-Crafts alkylation using butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Methylation: The methyl group can be added using methyl iodide and a base like potassium carbonate.
Thioether Formation: The sulfanyl group can be introduced by reacting the quinoline derivative with a thiol compound.
Propanoic Acid Addition: Finally, the propanoic acid moiety can be attached through esterification followed by hydrolysis.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the quinoline core can yield tetrahydroquinoline derivatives.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (mCPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: The compound’s quinoline core makes it a candidate for drug development, particularly for antimalarial and anticancer agents.
Materials Science: Its unique structure could be useful in the development of organic semiconductors or other advanced materials.
Biological Studies: The compound can be used as a probe to study biological pathways involving quinoline derivatives.
Mechanism of Action
The mechanism of action of 3-[(6-Bromo-3-butyl-2-methylquinolin-4-yl)sulfanyl]propanoic acid would depend on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The quinoline core is known to intercalate with DNA, which could be a potential mechanism for its anticancer activity. The sulfanyl group may also play a role in binding to metal ions or other biomolecules.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: An antimalarial drug with a quinoline core.
Camptothecin: An anticancer agent with a quinoline-based structure.
Quinoline-3-carboxylic acid: A simpler quinoline derivative used in various chemical applications.
Uniqueness
3-[(6-Bromo-3-butyl-2-methylquinolin-4-yl)sulfanyl]propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the bromine, butyl, and sulfanyl groups, along with the propanoic acid moiety, makes it a versatile compound for various applications.
Properties
Molecular Formula |
C17H20BrNO2S |
|---|---|
Molecular Weight |
382.3 g/mol |
IUPAC Name |
3-(6-bromo-3-butyl-2-methylquinolin-4-yl)sulfanylpropanoic acid |
InChI |
InChI=1S/C17H20BrNO2S/c1-3-4-5-13-11(2)19-15-7-6-12(18)10-14(15)17(13)22-9-8-16(20)21/h6-7,10H,3-5,8-9H2,1-2H3,(H,20,21) |
InChI Key |
OJXCEQHDIRWCMK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(N=C2C=CC(=CC2=C1SCCC(=O)O)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Amino-4-(4-ethylphenyl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11090600.png)
![N-(3-acetylphenyl)-2-[(5-nitro-2H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B11090605.png)
![N-[2-(2-benzylphenoxy)-5-(trifluoromethyl)phenyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B11090610.png)
![5H-imidazo[4,5-f][2,1,3]benzoselenadiazol-6(7H)-one](/img/structure/B11090624.png)
![5-bromo-5-nitrospiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B11090625.png)
![6-({2-[(3-bromophenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-2-methyl-N,4-diphenyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B11090632.png)
![7-(4-Chlorophenyl)-1,6-diazabicyclo[4.1.0]heptane](/img/structure/B11090637.png)


![6-[(7-chloro-4-nitro-2,1,3-benzothiadiazol-5-yl)sulfanyl]-9H-purine](/img/structure/B11090664.png)

![4-[(2-chlorobenzyl)oxy]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzamide](/img/structure/B11090668.png)
![3-({5-[2-(Pyridin-3-yl)piperidin-1-yl]pent-3-yn-1-yl}oxy)propanenitrile](/img/structure/B11090669.png)
![4-{(1E)-2-cyano-3-[(3,5-dichlorophenyl)amino]-3-oxoprop-1-en-1-yl}phenyl naphthalene-1-carboxylate](/img/structure/B11090682.png)
